molecular formula C21H13F4N3O B2402827 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide CAS No. 850929-93-0

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide

货号: B2402827
CAS 编号: 850929-93-0
分子量: 399.349
InChI 键: OCVAJCLJJRZYTK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a significant molecule in medicinal chemistry.

属性

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F4N3O/c22-16-9-7-13(8-10-16)18-19(28-11-2-1-6-17(28)26-18)27-20(29)14-4-3-5-15(12-14)21(23,24)25/h1-12H,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVAJCLJJRZYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

化学反应分析

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

科学研究应用

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide has been studied for various biological activities, particularly in cancer research and enzyme inhibition. The following mechanisms have been observed:

  • Inhibition of Kinases : The compound shows potential as a kinase inhibitor, which is crucial for regulating cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been reported to cause cell cycle arrest at specific phases, thereby preventing tumor growth.

The following table summarizes key findings from studies investigating the biological activity of this compound:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, inhibiting further proliferation.
  • HeLa Cell Line Study : Exhibited an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Further studies are needed to understand its metabolic pathways and potential side effects.

作用机制

The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

生物活性

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases. This article provides a comprehensive overview of its biological activity, including data tables and research findings derived from diverse sources.

The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight376.39 g/mol
Molecular FormulaC21H17F4N4O2
LogP4.1189
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Polar Surface Area48.002 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism and can affect the pharmacokinetics of other drugs .
  • Antiproliferative Activity : Research indicates that this compound exhibits antiproliferative effects against certain cancer cell lines, suggesting potential as an anticancer agent .
  • GABA-A Receptor Modulation : It has been suggested that compounds with similar structures may act as positive allosteric modulators of the GABA-A receptor, which could have implications for treating anxiety and other neurological disorders .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary table highlighting key findings:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
L. infantum6.1Antiparasitic activity
Various cancer cell lines10-20Antiproliferative effects
CYP450 enzyme inhibitionModerateDrug metabolism interference

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound:

  • Leishmaniasis Treatment : A study focused on optimizing imidazopyridine derivatives for treating visceral leishmaniasis found that modifications to the structure significantly influenced both potency and selectivity against Leishmania species .
  • Cancer Cell Proliferation : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, showing promise for further development as an anticancer therapeutic .
  • GABA-A Receptor Interaction : Research exploring related compounds indicated that modifications to the imidazopyridine structure could enhance metabolic stability while maintaining effective modulation of GABA-A receptors, suggesting potential applications in neuropharmacology .

常见问题

Basic: What are the key synthetic routes for N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide, and what intermediates are critical for its structural assembly?

Answer:
The synthesis typically involves sequential coupling reactions. A validated route includes:

  • Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclization of 3-bromopyridine-2-amine with a ketone derivative (e.g., 2-(4-fluorophenyl)ethanone) under zinc dust and ammonium chloride catalysis .
  • Step 2: Introduction of the trifluoromethylbenzamide group via amide coupling using 3-(trifluoromethyl)benzoyl chloride or activated intermediates like 3-((8-chloroimidazo[1,2-a]pyridin-3-yl)ethynyl)-4-methylbenzoic acid .
    Critical intermediates include 3-(8-chloroimidazo[1,2-a]pyridin-3-yl)-4-fluoroaniline (for halogen substitution) and 3-((8-chloroimidazo[1,2-a]pyridin-3-yl)ethynyl)-4-methylbenzoic acid (for alkyne-based coupling) .

Basic: How is the structural integrity and purity of this compound confirmed during synthesis?

Answer:
Characterization employs:

  • ¹H/¹³C-NMR : To verify substituent positions (e.g., fluorophenyl protons at δ 7.2–8.6 ppm; trifluoromethyl carbons at ~120–125 ppm) .
  • FT-IR : Confirmation of amide C=O stretch (~1650–1680 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
  • LC-MS : Monitors molecular ion peaks (e.g., [M+H]+ at m/z 454 for intermediates) and purity (>95%) .

Advanced: What in vitro assays evaluate its kinase inhibitory activity, and how are discrepancies in IC₅₀ values addressed?

Answer:

  • Kinase Assays : Use recombinant kinases (e.g., BCR-ABL, DDR1) with ATP-Glo™ or fluorescence polarization. For example, IC₅₀ values for BCR-ABL(T315I) inhibition are measured at <10 nM .
  • Addressing Discrepancies : Variations arise from assay conditions (ATP concentration, pH). Normalization using internal controls (e.g., staurosporine as a pan-kinase inhibitor) and orthogonal assays (SPR for binding affinity) are recommended .

Advanced: What strategies optimize its pharmacokinetic profile for in vivo studies?

Answer:

  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or formulation as hydrochloride salts (improves aqueous solubility by 5–10×) .
  • Metabolic Stability : Deuteration of metabolically labile sites (e.g., methyl groups) reduces CYP3A4-mediated clearance .
  • In Vivo Validation : Daily oral dosing in murine models (e.g., 10–50 mg/kg) with plasma exposure monitored via LC-MS/MS (Cₘₐₓ ~1–5 µM) .

Advanced: How do structural modifications influence selectivity for discoidin domain receptors (DDRs) versus off-target kinases?

Answer:

  • Key Modifications :
    • Alkyne Linkers : A triple bond between imidazo[1,2-a]pyridine and benzamide reduces steric clash with DDR1’s hydrophobic pocket, improving selectivity (Ki < 2 nM) .
    • Trifluoromethyl Position : Para-substitution on the benzamide minimizes off-target binding to ABL1 (ΔIC₅₀ > 100×) .
  • Validation : Competitive binding assays with [³H]-labeled analogs and thermal shift assays (ΔTm > 5°C for DDR1 vs. <2°C for off-targets) .

Advanced: How are computational methods applied to design derivatives targeting mutations like BCR-ABL(T315I)?

Answer:

  • Molecular Dynamics (MD) : Simulates mutant kinase conformations to identify residues (e.g., Ile315) causing steric hindrance. Alkyne linkers are designed to bypass this residue .
  • Free Energy Perturbation (FEP) : Predicts binding energy changes (ΔΔG) for substitutions (e.g., trifluoromethyl vs. methyl groups) .
  • Validation : Co-crystallography (PDB: 3OXZ) confirms predicted binding modes .

Advanced: What contradictions exist in reported biological activities, and how are they resolved?

Answer:

  • Contradiction : Some studies report anti-TB activity (MIC ~0.03 µM), while others prioritize kinase inhibition .
  • Resolution : Context-dependent activity is linked to substituents. For example, 4-fluoroaryl groups enhance mycobacterial ATP synthase inhibition, whereas trifluoromethylbenzamide prioritizes kinase targets. Dual-activity studies require orthogonal target profiling .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。